4-Deoxyannomontacin

Prostate cancer Cytotoxicity Acetogenin

4-Deoxyannomontacin (4-DAN) is a mono-tetrahydrofuran (mono-THF) annonaceous acetogenin, a class of waxy fatty acid-derived natural products characterized by a terminal α,β-unsaturated γ-lactone (butenolide) and one or more THF rings. First isolated from the bark of Goniothalamus giganteus (Annonaceae) via activity-directed fractionation using the brine shrimp lethality test, 4-DAN (C37H68O6, MW 608.9 g/mol) is distinguished from its parent compound annomontacin by the absence of a C-4 hydroxyl group, a structural simplification that reduces synthetic complexity while retaining potent bioactivity.

Molecular Formula C37H68O6
Molecular Weight 608.9 g/mol
Cat. No. B1249512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Deoxyannomontacin
Synonyms4-deoxyannomontacin
Molecular FormulaC37H68O6
Molecular Weight608.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCCCC2=CC(OC2=O)C)O)O)O
InChIInChI=1S/C37H68O6/c1-3-4-5-6-7-8-9-10-14-20-25-33(39)35-27-28-36(43-35)34(40)26-21-16-15-19-24-32(38)23-18-13-11-12-17-22-31-29-30(2)42-37(31)41/h29-30,32-36,38-40H,3-28H2,1-2H3/t30-,32+,33+,34+,35+,36+/m0/s1
InChIKeyVKHXJBYQANZNTG-SZHFHKCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Deoxyannomontacin (4-DAN): A Mono-THF Annonaceous Acetogenin for Anticancer and Antiparasitic Research Procurement


4-Deoxyannomontacin (4-DAN) is a mono-tetrahydrofuran (mono-THF) annonaceous acetogenin, a class of waxy fatty acid-derived natural products characterized by a terminal α,β-unsaturated γ-lactone (butenolide) and one or more THF rings [1]. First isolated from the bark of Goniothalamus giganteus (Annonaceae) via activity-directed fractionation using the brine shrimp lethality test, 4-DAN (C37H68O6, MW 608.9 g/mol) is distinguished from its parent compound annomontacin by the absence of a C-4 hydroxyl group, a structural simplification that reduces synthetic complexity while retaining potent bioactivity [1][2]. The compound has also been re-isolated from Annona montana seeds and identified in Xylopia sericea leaves, confirming its occurrence across multiple Annonaceae species [3][4].

Mono-THF acetogenin Research probe with C-10 carbinol as a conjugation handle for tumor-targeting prodrug design
Synthetic scaffold Modular entry point for SAR libraries; convergent route enables analogue diversification
Multi-species source Isolated from Goniothalamus, Annona, and Xylopia species, suitable for comparative phytochemistry

Why 4-Deoxyannomontacin Cannot Be Replaced by Generic Mono-THF Acetogenins in Research Procurement


Annonaceous acetogenins are not a uniform commodity; their cytotoxicity profiles, molecular targets, and synthetic tractability vary dramatically with subtle structural differences [1]. Within the mono-THF subclass, 4-deoxyannomontacin occupies a distinct position: it lacks the C-4 hydroxyl found in annomontacin, which alters hydrogen-bonding capacity and lipophilicity, yet retains the C-10 carbinol that serves as a conjugation handle for tumor-targeting prodrug strategies [2]. Compared to bis-THF acetogenins such as bullatacin—which exhibit picomolar potency but require complex multi-step syntheses—4-DAN offers a uniquely favorable balance of potent cytotoxicity and structural simplicity that has made it the template of choice for analogue development programs [2][3]. Even among compounds co-isolated from the same biomass (e.g., xylomaticin, longifolicin), 4-DAN shows a distinct selectivity fingerprint that precludes simple interchange [1].

4-OH absent
Annomontacin vs 4-deoxyannomontacin
Lack of C-4 hydroxyl alters hydrogen-bonding and lipophilicity profiles, which may shift cellular uptake and response
bis-THF gap
Bis-THF acetogenins (e.g., bullatacin)
Higher synthetic complexity limits scalable supply; mono-THF 4-DAN offers practical access for in vivo and SAR studies
Co-isolated analogs
Xylomaticin, longifolicin, and related mono-THFs
Distinct selectivity fingerprints exist; functional interchange without head-to-head validation may not reproduce reported activity

Quantitative Differentiation Evidence for 4-Deoxyannomontacin: Head-to-Head and Cross-Study Comparisons


4-Deoxyannomontacin Outperforms Doxorubicin in Androgen-Independent Prostate Cancer Cells by Over 30-Fold

In a direct head-to-head comparison using the XTT cell viability assay, the synthetic C-10 epimer mixture of 4-DAN (1-R/S) demonstrated substantially greater potency than the clinical chemotherapeutic doxorubicin against both androgen-dependent (LNCaP) and androgen-independent (PC-3) human prostate cancer cell lines [1]. The differential was most pronounced in the aggressive, androgen-independent PC-3 line, where 4-DAN was approximately 30-fold more potent than doxorubicin. This comparison is especially meaningful because doxorubicin is a standard-of-care agent, making the potency advantage directly interpretable for drug discovery prioritization [1].

PC-3 Cytotoxicity
Head-to-head
4-DAN IC50 0.075 µM vs. doxorubicin 2.3 µM (~30-fold difference)
Supports prostate cancer cell-model endpoint review
XTT assay, 48 h; PC-3 androgen-independent line
Prostate cancer Cytotoxicity Acetogenin

4-Deoxyannomontacin Provides a Modular Synthetic Scaffold: 9+5 Step Convergent Route vs. Original 17-Step Linear Total Synthesis

The original enantioselective total synthesis of 4-DAN required 17 reaction steps with an overall yield of 15% [1]. In contrast, a recently reported modular strategy assembles 4-DAN via late-stage union of THF and butenolide precursors requiring only 9 and 5 steps respectively from inexpensive starting materials, employing an alkene cross-metathesis as the key coupling reaction [2]. This modular approach is not merely an academic improvement; it explicitly enabled the parallel synthesis of C-10 epimers and carbohydrate-thiophene analogues that retained or matched 4-DAN potency [2]. The significance of this synthetic advance is that procurement-grade 4-DAN can now be produced through a scalable, convergent route rather than a linear 17-step sequence, directly impacting cost and availability for screening campaigns [2].

Synthetic Route
Method context
Convergent 9+5 step route vs. original 17-step linear synthesis
Supports synthetic scalability and analogue diversification review
Modular late-stage cross-metathesis union
Total synthesis Scalability Medicinal chemistry

C-10 Epimer Configuration Does Not Impact Cytotoxic Potency, Simplifying Quality Control for 4-Deoxyannomontacin Batches

The 2022 synthetic study demonstrated that an inseparable 1:1 mixture of C-10 epimers (1-R/S) of 4-DAN exhibits cytotoxicity essentially identical to the natural single epimer (1a), with both showing superimposable 1H and 13C NMR spectra except at the remote epimeric carbon [1]. This finding was corroborated by earlier studies on the closely related mono-THF acetogenin 4-deoxyreticuin, where C-10 configuration also did not impact cytotoxicity [1]. This stereochemical tolerance is not observed in many acetogenins; for example, certain bis-THF acetogenins show dramatic potency differences between diastereomers [2]. For 4-DAN, the C-10 carbinol configuration is pharmacophorically silent, meaning that synthetic or isolated batches do not require stringent diastereomeric purity at this position—a practical advantage for procurement that reduces purification costs and increases usable yield [1].

C-10 Epimer Impact
Head-to-head
1:1 C-10 epimer mixture shows essentially identical cytotoxicity and NMR to single epimer
Supports batch consistency review; epimer separation may not be required
Pharmacophorically silent position; corroborated by 4-deoxyreticuin data
Stereochemistry Quality control Batch reproducibility

4-Deoxyannomontacin-Containing Fraction Exhibits Antiplasmodial Activity with a Selectivity Index of 15 Against Chloroquine-Resistant Plasmodium falciparum

In a bioguided fractionation study of Xylopia sericea leaves, an acetogenin-rich fraction containing annomontacin and 4-deoxy-annomontacin as major constituents demonstrated moderate antiplasmodial activity against the chloroquine-resistant P. falciparum W2 strain with an IC50 of 22.7 ± 1.9 μg/mL and low cytotoxicity to HepG2 cells (CC50 = 336.1 ± 15.5 μg/mL), yielding a selectivity index (SI) of 15 [1]. While this data is from an isomeric mixture rather than pure 4-DAN, the SI of 15 compares favorably with liriodenine (SI > 164) isolated from the same study but represents a distinct chemotype—the acetogenin scaffold—for antiparasitic development [1]. Unlike many antimalarial leads that suffer from narrow therapeutic windows, the >10-fold selectivity window suggests that 4-DAN and its congeners warrant further investigation as antiparasitic scaffolds with a mechanism (mitochondrial complex I inhibition) orthogonal to standard antimalarials [1].

Antiplasmodial SI
Data to verify
IC50 22.7 µg/mL (W2 strain); selectivity index 15 vs. HepG2
Supports antimicrobial screening context (mixture data)
Acetogenin-rich fraction, pure 4-DAN validation pending
Antiplasmodial Malaria Selectivity index

4-Deoxyannomontacin Serves as a Validated Template for PSMA-Targeted Prodrugs with Differential Activity in PSMA-Positive Prostate Cancer

The C-10 carbinol of 4-DAN has been exploited as a conjugation handle for prostate-specific membrane antigen (PSMA)-targeted prodrugs. In a 2023 study, DUPA-linked prodrugs of carbohydrate-mimetic 4-DAN analogues were synthesized and tested against PSMA-positive (LNCaP) and PSMA-negative (PC-3, MDA-MB-231, MCF-7, HCT116) cell lines [1]. In 16 h MTT assays, the prodrugs were more active than their parent drugs against LNCaP, with approximately 2:1 selectivity for PSMA-positive over PSMA-negative cells, supporting PSMA-mediated uptake [1]. This tumor-targeting capability is structurally enabled by 4-DAN's C-10 hydroxyl—a functional group that is absent or differently positioned in many other mono-THF acetogenins such as annonacin or xylomaticin [2]. The conjugation strategy does not ablate the intrinsic cytotoxicity of the acetogenin scaffold, preserving low-to-submicromolar potency in the targeted constructs [1].

PSMA Targeting
Reported
DUPA-prodrugs show ~2:1 selectivity for PSMA+ LNCaP over PSMA- lines at 16 h
Supports prodrug-targeting assay context via C-10 conjugation
MTT assay, 5 cell lines; selectivity diminishes at 48 h
Prodrug Tumor targeting PSMA

Procurement-Relevant Application Scenarios for 4-Deoxyannomontacin Based on Quantitative Evidence


Prostate Cancer Drug Discovery: Positive Control with Superior Potency to Doxorubicin in PC-3 Models

4-DAN is the appropriate positive control or lead scaffold for prostate cancer screening programs, particularly those focused on androgen-independent disease. Its IC50 of 0.075 μM against PC-3 cells represents a ~30-fold potency advantage over doxorubicin (IC50 = 2.3 μM) in the same assay system [1]. Researchers evaluating novel anti-prostate cancer agents can use 4-DAN as a benchmark that exceeds clinical standard potency, providing a high bar for hit validation. The compound's activity against both LNCaP (IC50 = 0.27 μM) and PC-3 lines also enables mechanism-of-action studies across androgen-dependent and -independent contexts [1].

Acetogenin Scaffold Optimization: Modular Synthetic Template for Structure-Activity Relationship (SAR) Libraries

For medicinal chemistry groups building acetogenin-inspired libraries, 4-DAN offers a validated, modular synthetic entry point. Unlike bis-THF acetogenins that require lengthy stereocontrolled syntheses, 4-DAN's mono-THF core can be assembled convergently (9-step THF segment + 5-step butenolide segment) with late-stage diversification via cross-metathesis [1]. Critically, the C-10 epimer mixture is biologically equivalent to the single epimer, eliminating the need for costly chiral resolution at this center [1]. This synthetic efficiency makes 4-DAN the most practical acetogenin template for groups requiring milligram-to-gram quantities for iterative SAR campaigns.

Tumor-Targeted Prodrug Development: C-10 Carbinol as a Conjugation Handle for PSMA-Directed Therapeutics

4-DAN is uniquely suited among mono-THF acetogenins for prodrug conjugation strategies targeting prostate cancer. The C-10 secondary alcohol serves as a synthetically accessible attachment point for tumor-homing ligands such as DUPA (PSMA vector), and published data demonstrate that DUPA-4-DAN prodrugs achieve ~2:1 selective cytotoxicity in PSMA-positive LNCaP cells vs. PSMA-negative lines at 16 h [2]. Competing mono-THF acetogenins like annonacin lack this strategically positioned hydroxyl, requiring more complex synthetic manipulation for analogous conjugation. Researchers developing PSMA-targeted or other receptor-mediated cytotoxic conjugates should prioritize 4-DAN as the scaffold of choice [1][2].

Antiparasitic Screening: Non-Alkaloid Lead with Documented Selectivity Against Chloroquine-Resistant Plasmodium

For antiparasitic drug discovery programs seeking non-alkaloid chemotypes, 4-deoxy-annomontacin (as part of an acetogenin fraction) has demonstrated activity against chloroquine-resistant P. falciparum W2 (IC50 = 22.7 μg/mL) with a selectivity index of 15 relative to HepG2 cells [3]. While the potency is moderate, the acetogenin mechanism (mitochondrial complex I NADH:ubiquinone oxidoreductase inhibition) is distinct from standard antimalarials such as artemisinins or quinolines, offering a complementary resistance profile. Procurement of purified 4-DAN enables definitive determination of the compound-specific (rather than fraction-level) IC50 and resistance mechanism studies [3].

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Cell-model endpoint review
Androgen-independent cytotoxicity endpoints
Acetogenin scaffold optimization
Synthetic modularity review
Convergent synthesis and analogue diversification
PSMA-targeted prodrug studies
C-10 conjugation handle context
PSMA-dependent uptake and selectivity endpoints
Antiparasitic screening studies
Antimicrobial screening context
Chloroquine-resistant strain and selectivity index review
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